molecular formula C17H27NO2S B2659891 3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine CAS No. 496013-63-9

3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine

Cat. No. B2659891
CAS RN: 496013-63-9
M. Wt: 309.47
InChI Key: QAYIDJSHBSDJRM-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidines are typically prepared by hydrogenation of 3,5-dimethylpyridine . The Suzuki–Miyaura (SM) coupling reaction is also a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of “3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine” is C17H27NO2S . The molecular weight is 309.47 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The Suzuki–Miyaura (SM) coupling reaction is a key process in the synthesis of piperidines .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine:

Pharmaceutical Development

3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine is a significant compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This specific compound could be explored for developing new medications targeting various diseases.

Catalysis in Organic Synthesis

This compound can serve as a catalyst in organic synthesis reactions. Piperidine derivatives are often used in catalytic processes due to their ability to facilitate various chemical transformations. The sulfonyl group in this compound enhances its catalytic efficiency, making it valuable in synthesizing complex organic molecules .

Material Science

In material science, 3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine can be utilized in the development of new polymers and materials. Its unique structural properties allow it to act as a monomer or a modifying agent, potentially leading to materials with improved mechanical and thermal properties .

Agricultural Chemistry

This compound may have applications in agricultural chemistry, particularly in the development of new agrochemicals. Piperidine derivatives are known for their pesticidal and herbicidal activities. Research into this compound could lead to the creation of more effective and environmentally friendly agricultural chemicals .

Neuroscience Research

In neuroscience, piperidine derivatives are studied for their effects on the central nervous system. 3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine could be investigated for its potential neuroprotective and cognitive-enhancing properties, contributing to the development of treatments for neurological disorders .

Biochemical Research

This compound can be used as a probe or reagent in biochemical research. Its unique chemical structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms, protein-ligand interactions, and other biochemical processes .

Environmental Chemistry

In environmental chemistry, this compound could be explored for its potential in pollution control and remediation. Piperidine derivatives have been studied for their ability to degrade environmental pollutants. Research into this compound could lead to new methods for mitigating environmental contamination .

Medicinal Chemistry

Finally, in medicinal chemistry, 3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine can be a valuable scaffold for designing new therapeutic agents. Its structural features allow for the modification and optimization of pharmacokinetic and pharmacodynamic properties, aiding in the development of more effective and safer drugs .

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes the synthesis of “3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine” and its derivatives.

properties

IUPAC Name

3,5-dimethyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-11-7-12(2)10-18(9-11)21(19,20)17-15(5)13(3)8-14(4)16(17)6/h8,11-12H,7,9-10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYIDJSHBSDJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine

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